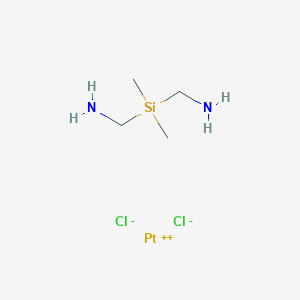
Silaplatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cancer is a leading cause of death worldwide, and despite significant progress in cancer research, there is still a need for more effective and less toxic treatments. Silaplatin is a novel platinum-based anti-cancer agent that has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of Silaplatin is similar to that of cisplatin. Silaplatin binds to DNA and forms cross-links between adjacent strands, which interferes with DNA replication and transcription, leading to cell death. However, Silaplatin has a different binding pattern compared to cisplatin, which may explain its superior anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
Silaplatin has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Moreover, Silaplatin has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Silaplatin has also been shown to modulate the immune system, which may enhance its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silaplatin has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. Moreover, Silaplatin has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs, which makes it a promising candidate for further development. However, Silaplatin has some limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for Silaplatin research. First, clinical trials are needed to evaluate the safety and efficacy of Silaplatin in humans. Second, the combination of Silaplatin with other anti-cancer agents or immunotherapies should be explored to enhance its anti-cancer activity. Third, the mechanism of action of Silaplatin should be further elucidated to optimize its use in cancer treatment. Fourth, the development of Silaplatin derivatives with improved pharmacokinetic and pharmacodynamic properties should be pursued. Finally, the identification of biomarkers that predict the response to Silaplatin treatment may facilitate personalized cancer therapy.
Conclusion
Silaplatin is a novel platinum-based anti-cancer agent that has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs. Silaplatin has a well-established synthesis method, and its mechanism of action and physiological effects have been extensively studied. Silaplatin has several advantages for lab experiments, but also some limitations. There are several future directions for Silaplatin research, which may lead to the development of a more effective and less toxic anti-cancer therapy.
Métodos De Síntesis
Silaplatin is a derivative of cisplatin, which is a widely used platinum-based anti-cancer drug. The synthesis of Silaplatin involves the substitution of one of the chloride ions in cisplatin with a silicon-containing ligand. This modification results in a more stable and less toxic compound that retains the anti-cancer activity of cisplatin.
Aplicaciones Científicas De Investigación
Silaplatin has been extensively studied in preclinical models of various types of cancer, including lung, breast, ovarian, and prostate cancer. In these studies, Silaplatin has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs. Moreover, Silaplatin has been shown to overcome drug resistance, which is a major obstacle in cancer treatment.
Propiedades
Número CAS |
118797-76-5 |
|---|---|
Nombre del producto |
Silaplatin |
Fórmula molecular |
C4H14Cl2N2PtSi |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
[aminomethyl(dimethyl)silyl]methanamine;platinum(2+);dichloride |
InChI |
InChI=1S/C4H14N2Si.2ClH.Pt/c1-7(2,3-5)4-6;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
VMIKAVWPAWKUCW-UHFFFAOYSA-L |
SMILES |
C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2] |
Sinónimos |
(bis(aminomethyl)dimethylsilane)dichloroplatinum(II) silaplatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



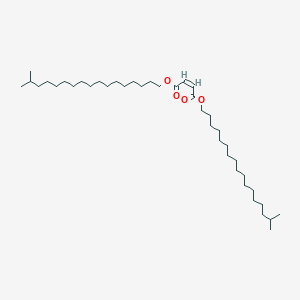
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
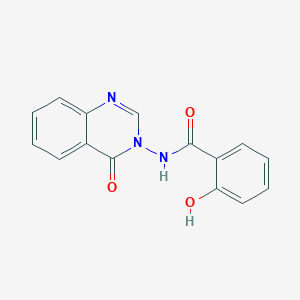

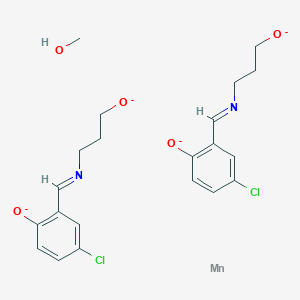
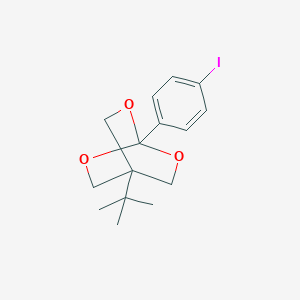
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
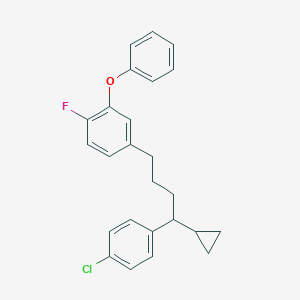
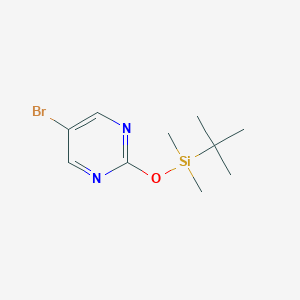
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
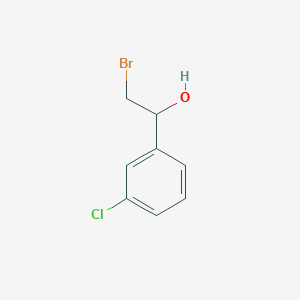
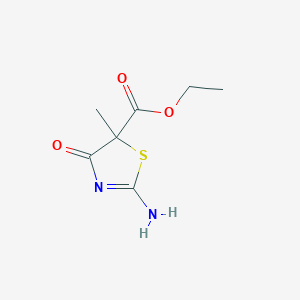
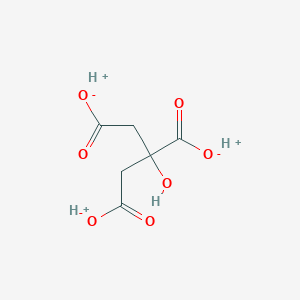
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)